2-Isopropoxy-4-methyl-1-vinylbenzene
Description
Properties
IUPAC Name |
1-ethenyl-4-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-7-6-10(4)8-12(11)13-9(2)3/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDTYFSRCNMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Isopropoxy-4-methyl-1-vinylbenzene typically involves:
- Introduction of the isopropoxy group via nucleophilic substitution or etherification.
- Installation of the vinyl group through Wittig reaction or related olefination methods.
- Functional group transformations on substituted benzene rings, often starting from brominated or hydroxylated precursors.
Preparation via Wittig Olefination of Brominated Isopropoxybenzene Derivatives
A well-documented method involves the Wittig reaction on a brominated isopropoxybenzene intermediate:
- Starting Material: 5-bromo-2-isopropoxybenzaldehyde or 4-bromo-1-isopropoxy-2-vinylbenzene.
- Reagents: Methyl triphenylphosphonium bromide and potassium tert-butoxide in anhydrous tetrahydrofuran (THF).
- Conditions: The phosphonium ylide is generated by stirring methyl triphenylphosphonium bromide with potassium tert-butoxide at room temperature, then cooled to -78 °C.
- Procedure: The aldehyde solution is added dropwise at -78 °C, followed by warming to room temperature and stirring to complete the olefination.
- Outcome: Formation of the vinyl group adjacent to the isopropoxy substituent on the aromatic ring.
This method yields 4-bromo-1-isopropoxy-2-vinylbenzene as an intermediate, which can be further transformed to the target compound by substitution or reduction steps.
Lithiation and Formylation Followed by Olefination
An alternative approach involves:
- Lithiation: Treatment of 4-bromo-1-isopropoxy-2-vinylbenzene with n-butyllithium at -78 °C to generate an aryllithium intermediate.
- Electrophilic Quench: Addition of dimethylformamide (DMF) to introduce a formyl group at the lithiated position.
- Subsequent Wittig Reaction: Olefination of the aldehyde to install the vinyl group.
This method allows regioselective functionalization and is useful for preparing 4-isopropoxy-3-vinylbenzaldehyde derivatives, which are precursors to this compound.
Etherification Using Activated Silica Catalysis
A distinct method reported for related isopropoxy-substituted phenols involves:
- Reactants: 4-hydroxybenzyl alcohol and 2-isopropoxyethanol.
- Catalyst: Activated silica used as a heterogeneous catalyst.
- Solvent: Various solvents including toluene or dichloromethane.
- Procedure: The reaction mixture is cooled to about 5 °C, silica is added, followed by stirring at 25–60 °C.
- Workup: After reaction completion, silica is filtered off, and the product is treated with an inorganic base.
- Advantages: This method avoids costly reagents and chromatographic purification, making it industrially viable and environmentally friendly.
While this process is specifically described for 4-((2-isopropoxyethoxy)methyl)phenol, the underlying principles of etherification and mild catalytic conditions can be adapted for the preparation of this compound or its precursors.
Scale-Up and Yield Optimization
- The Wittig olefination method can be scaled up to gram quantities with reproducible yields (~50%) when optimized.
- Use of anhydrous solvents and low-temperature controls (-78 °C) is critical for high selectivity and minimizing side reactions.
- Purification typically involves extraction and chromatography, although industrial methods aim to minimize chromatography by optimizing reaction conditions and catalyst choice.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of phosphonium ylides in the Wittig reaction is a reliable route to vinyl-substituted aromatic ethers but requires careful control of moisture and temperature.
- Activated silica catalysis provides a greener alternative for ether bond formation, avoiding expensive catalysts and tedious purification.
- Substituent effects on the aromatic ring influence reactivity and selectivity; the isopropoxy group is electron-donating, which may affect lithiation and electrophilic substitution steps.
- Industrial processes favor methods that minimize chromatographic steps and use readily available reagents to reduce cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4-methyl-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-isopropoxy-4-methylbenzaldehyde or 2-isopropoxy-4-methylacetophenone.
Reduction: Formation of 2-isopropoxy-4-methyl-1-ethylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Isopropoxy-4-methyl-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-methyl-1-vinylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The isopropoxy and vinyl groups can influence the reactivity and orientation of these reactions.
Comparison with Similar Compounds
Key Observations:
Molar Mass Differences : The brominated analog has a significantly higher molar mass (241.12 g/mol vs. 176.26 g/mol) due to bromine’s atomic mass (79.9 g/mol) compared to the methyl group (15.03 g/mol) .
In contrast, the bromine atom in the analog is electron-withdrawing, which may increase reactivity toward electrophilic substitution. Steric Effects: The isopropoxy group in both compounds introduces steric hindrance, but its position (ortho in the target vs. para in the analog) could influence rotational freedom and intermolecular interactions.
Reactivity : The bromine atom in 4-bromo-1-isopropoxy-2-vinylbenzene enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methyl group in the target compound may favor Friedel-Crafts alkylation or polymerization via the vinyl group .
Research Findings and Implications
- Synthetic Applications : The brominated analog’s utility in palladium-catalyzed reactions is well-documented, suggesting that this compound could serve as a precursor in less halogen-dependent pathways, such as free-radical vinyl polymerization or Diels-Alder reactions.
- Thermal Stability : Methyl-substituted aromatics generally exhibit higher thermal stability compared to halogenated analogs due to reduced susceptibility to oxidative degradation. This property may favor the target compound in high-temperature applications.
- Solubility: The isopropoxy group enhances solubility in nonpolar solvents for both compounds, but the bromine atom in the analog could marginally increase polarity, altering partition coefficients .
Biological Activity
2-Isopropoxy-4-methyl-1-vinylbenzene is an organic compound characterized by its unique molecular structure, which includes an isopropoxy group, a vinyl group, and a methyl group attached to a benzene ring. This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Molecular Structure
The molecular formula of this compound is C12H16O, indicating a relatively complex structure that can participate in various chemical reactions.
Synthesis Methods
The synthesis typically involves:
- Electrophilic Aromatic Substitution : Starting with 4-methylphenol (p-cresol), the compound can be synthesized via alkylation with isopropyl bromide in the presence of a base like potassium carbonate.
- Vinylation Reaction : The resultant product undergoes vinylation using appropriate vinylating agents under controlled conditions.
These methods are optimized for high yield and purity while minimizing hazardous by-products.
The biological activity of this compound is primarily attributed to its interactions with biomolecules. The compound may act as a substrate or inhibitor for various enzymes, influencing biochemical pathways relevant to disease processes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.
- Antioxidant Properties : Investigations have shown that this compound can scavenge free radicals, contributing to its potential as an antioxidant agent in therapeutic contexts.
Comparative Biological Activity
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, Antioxidant | |
| 4-Isopropoxy-2-methylphenol | Anti-inflammatory properties | |
| 4-Methyl-2-vinylphenol | Cytotoxic effects on cancer cell lines |
Industrial Applications
Due to its unique properties, this compound finds applications in:
- Polymer Production : Used as a monomer in the synthesis of specialty polymers and resins.
- Chemical Intermediates : Serves as an intermediate in synthesizing more complex organic molecules for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
